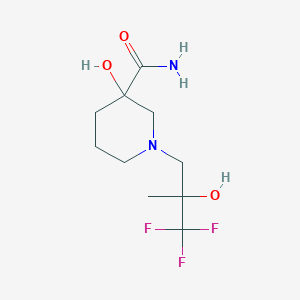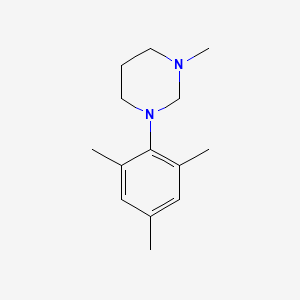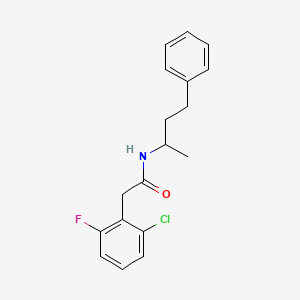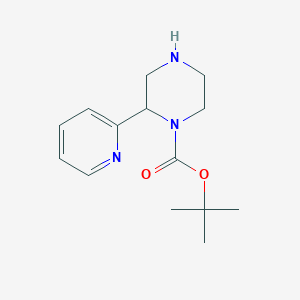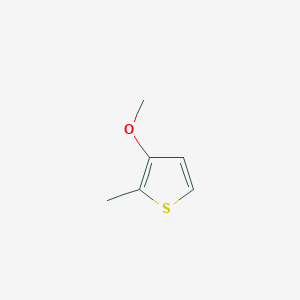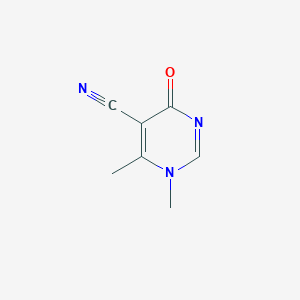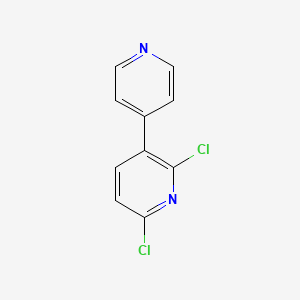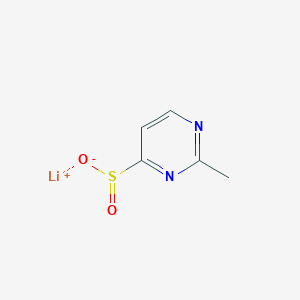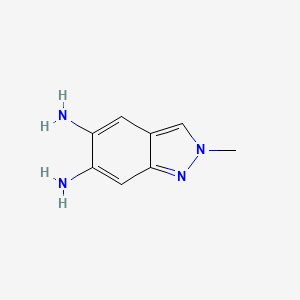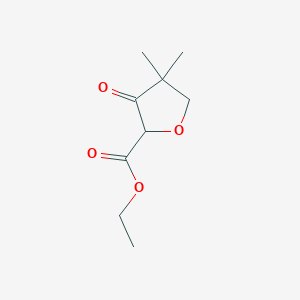
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is an organic compound with a complex structure. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate typically involves the esterification of 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid.
Reduction: 4,4-dimethyl-3-oxotetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the tetrahydrofuran ring, which can stabilize certain reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.
Methyl butyrate: Another ester with a different alkyl group and simpler structure.
Ethyl benzoate: Contains an aromatic ring, offering different reactivity and applications.
Uniqueness
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
ethyl 4,4-dimethyl-3-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(11)6-7(10)9(2,3)5-13-6/h6H,4-5H2,1-3H3 |
Clave InChI |
UKOISJNHZPOQIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)C(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


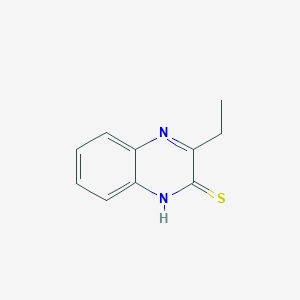
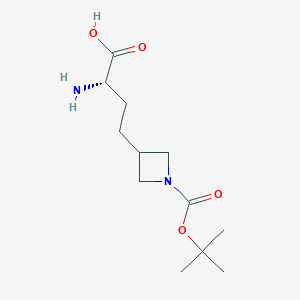
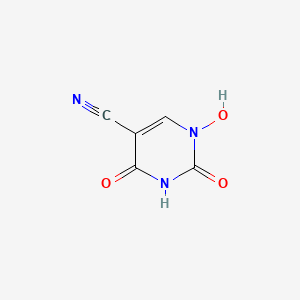
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
